

"4-Aminohexan-1-ol" CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminohexan-1-ol

Cat. No.: B2386691

[Get Quote](#)

An In-Depth Technical Guide to 4-Aminohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Aminohexan-1-ol**, a chemical compound of interest in various research and development sectors. This document consolidates available data on its chemical identity, physicochemical properties, and analytical characterization. Due to the limited availability of experimental data for this specific compound, information on related molecules and general methodologies is included to provide a broader context.

Chemical Identity and Molecular Structure

- Chemical Name: **4-Aminohexan-1-ol**
- CAS Number: 344240-78-4[1]
- Molecular Formula: C₆H₁₅NO[1]
- IUPAC Name: **4-aminohexan-1-ol**[1]
- Synonyms: 4-Amino-1-hexanol, 4-aminohexanol[1]

Physicochemical Properties

Quantitative data for **4-Aminohexan-1-ol** is primarily based on computational predictions. Experimental data for the closely related isomer, 6-Aminohexan-1-ol, is provided for comparative purposes.

Property	4-Aminohexan-1-ol (Computed)	6-Aminohexan-1-ol (Experimental)
Molecular Weight	117.19 g/mol [1]	117.19 g/mol [2][3]
XLogP3	0.3[1]	Not Available
Hydrogen Bond Donor Count	2	2
Hydrogen Bond Acceptor Count	2	2
Rotatable Bond Count	4	5
Melting Point	Not Available	54-58 °C[2][4]
Boiling Point	Not Available	135-140 °C at 30 mmHg[2][4]
Solubility	Not Available	Miscible with water; slightly soluble in DMSO, Chloroform, and Methanol.[3]
Flash Point	Not Available	133 °C[2]
Vapor Pressure	Not Available	0.0±0.9 mmHg at 25°C[2]
pKa	Not Available	15.18±0.10 (Predicted)[5]

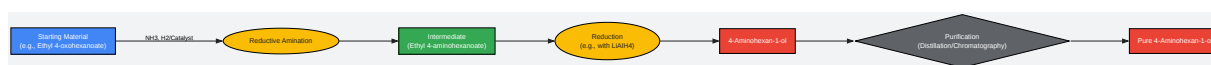
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **4-Aminohexan-1-ol** are not readily available in the public domain. The following sections outline general methodologies applicable to similar amino alcohols.

3.1. Synthesis

A potential synthetic route to **4-Aminohexan-1-ol** could involve the reduction of a corresponding nitro, nitrile, or amide precursor. For instance, a plausible, though not experimentally verified, synthesis could start from a derivative of caprolactam or caproic acid.

Hypothetical Synthesis Workflow:



[Click to download full resolution via product page](#)

A hypothetical workflow for the synthesis of **4-Aminohexan-1-ol**.

3.2. Purification

Purification of amino alcohols like **4-Aminohexan-1-ol** can be challenging due to their physical properties.

- Distillation: Vacuum distillation is a common method for purifying liquid amino alcohols, especially those with high boiling points, to prevent decomposition.[6]
- Crystallization: If the compound is a solid at room temperature or forms stable salts, crystallization can be an effective purification technique.
- Chromatography: For high-purity requirements, chromatographic techniques are employed.
 - Normal-phase and Reversed-phase HPLC: These can be used for the separation of amino alcohols, often after derivatization to improve detection and resolution.[7]
 - Chiral Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) are utilized. Polysaccharide-derived CSPs have shown effectiveness in resolving chiral amines and amino alcohols.[8][9]

3.3. Analytical Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR are essential for structural elucidation. While specific spectra for **4-Aminohexan-1-ol** are not publicly available, the expected spectra would show

characteristic peaks for the alkyl chain, the aminomethine group, and the hydroxymethylene group. A predicted ^{13}C NMR spectrum for a related compound is available in the Human Metabolome Database (HMDB0252706), which can provide some reference.[\[10\]](#)

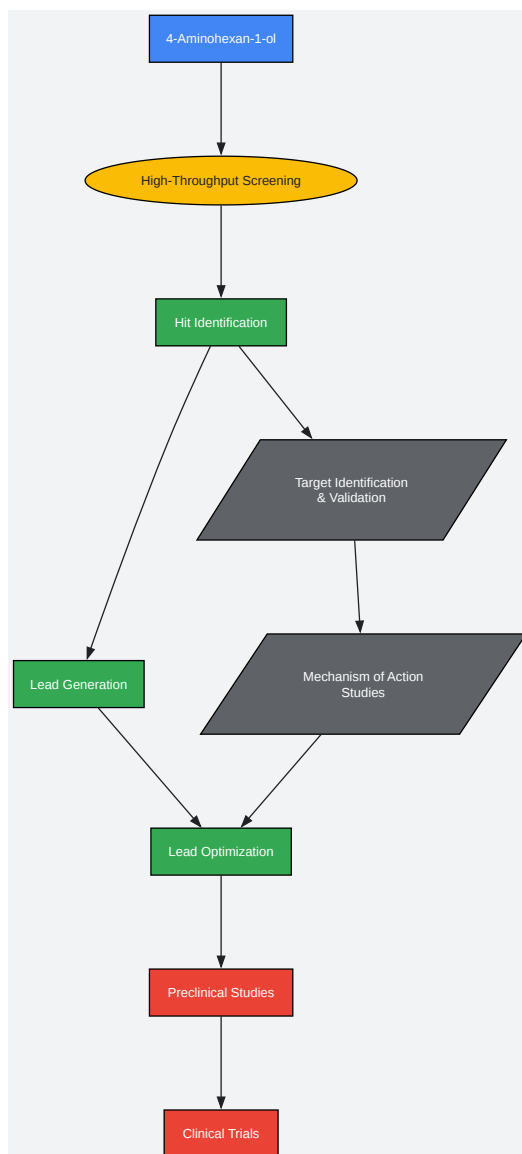
- Mass Spectrometry (MS):
 - GC-MS data for **4-Aminohexan-1-ol** is available in the NIST database (NIST Number: 214442), which can be used for identification purposes.[\[1\]](#) Predicted collision cross-section values for various adducts are also available and can aid in identification.[\[11\]](#)
- Infrared (IR) Spectroscopy:
 - Vapor phase IR spectra are available and would show characteristic absorptions for O-H, N-H, and C-H bonds.[\[1\]](#)

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of **4-Aminohexan-1-ol** in any signaling pathways. Research on short-chain amino alcohols suggests they can have various biological effects, but dedicated studies on this particular molecule are lacking.

Logical Relationship Diagram for Drug Discovery Potential:

Given the absence of specific biological data, the following diagram illustrates the logical steps that would be required to investigate the potential of **4-Aminohexan-1-ol** in a drug discovery context.



[Click to download full resolution via product page](#)

A logical workflow for investigating the drug discovery potential of **4-Aminohexan-1-ol**.

Conclusion

4-Aminohexan-1-ol is a defined chemical entity with available computed physicochemical properties and some analytical data. However, a significant gap exists in the literature regarding its experimental properties, detailed synthetic and purification protocols, and, most notably, its biological activity. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications, particularly in the field of drug development. Researchers are encouraged to undertake studies to fill these knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminohexan-1-ol | C₆H₁₅NO | CID 547166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Aminohexan-1-ol | CAS#:4048-33-3 | Chemsrcc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 6-Amino-1-hexanol | 4048-33-3 [chemicalbook.com]
- 6. How To [chem.rochester.edu]
- 7. akjournals.com [akjournals.com]
- 8. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hmdb.ca [hmdb.ca]
- 11. PubChemLite - 4-aminohexan-1-ol (C₆H₁₅NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. ["4-Aminohexan-1-ol" CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2386691#4-aminohexan-1-ol-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com